molecular formula C19H21NO6 B2532656 [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate CAS No. 1794741-30-2

[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate

Cat. No. B2532656
CAS RN: 1794741-30-2
M. Wt: 359.378
InChI Key: IXBRCZRZKZIBAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate, also known as DMOAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of acetaminophen, which is a widely used pain reliever. DMOAA has been found to have several unique properties, which make it a promising candidate for use in various research applications.

Scientific Research Applications

Synthesis and Crystal Structure

A study by Lv et al. (2009) on a closely related depside derivative, 2-(2-methoxy-2-oxoethyl)phenyl 2-(3,4-dimethoxyphenyl)acetate, showcases the compound's synthesis through a facile approach yielding high results. Crystal structure analysis using X-ray single crystal diffraction revealed its crystallization in the monoclinic, space group P21/c, providing foundational knowledge for further application and synthesis of related compounds (Lv et al., 2009).

Chemical Reactions and Potential Applications

The reactivity of similar compounds has been studied in various contexts, including their involvement in the synthesis of novel compounds through reactions such as the triphenylphosphine-catalyzed synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates. Such studies illuminate the versatility of these compounds in synthesizing heterocyclic compounds, which have wide applications ranging from pharmaceuticals to materials science (Yavari et al., 2002).

Novel Copolymers and Material Science Applications

Further extending the application domain, research into novel copolymers involving oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates demonstrates the potential of these compounds in creating new materials with specific thermal and physical properties. Such materials could find applications in various industries, including electronics, coatings, and biomedical devices (Barilla et al., 2021).

Environmental and Photocatalytic Studies

Investigations into photocatalytic reactions, such as the complete oxidation of pollutants in water by photoassisted Fenton reactions, while not directly involving the exact compound, suggest a broader context where similar compounds could be explored for environmental remediation applications. Understanding the reactivity and stability of such compounds under photochemical conditions can lead to the development of efficient catalysts for pollutant degradation in water treatment processes (Pignatello & Sun, 1995).

properties

IUPAC Name

[2-(2,4-dimethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6/c1-23-14-8-9-15(17(11-14)25-3)20-18(21)12-26-19(22)10-13-6-4-5-7-16(13)24-2/h4-9,11H,10,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBRCZRZKZIBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)COC(=O)CC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.